![molecular formula C7H12Cl2N2 B1280100 o-Aminobenzylamine dihydrochloride CAS No. 29483-71-4](/img/structure/B1280100.png)
o-Aminobenzylamine dihydrochloride
Overview
Description
o-Aminobenzylamine dihydrochloride, also known as 2-Aminomethylphenylamine dihydrochloride, is a chemical compound with the molecular formula C7H12Cl2N2 . It has an average mass of 195.090 Da and a monoisotopic mass of 194.037750 Da .
Molecular Structure Analysis
The molecular structure of o-Aminobenzylamine dihydrochloride consists of a benzene ring with an amino (NH2) group and a methylamine (CH2NH2) group attached to it . The InChI string representation of the molecule is InChI=1S/C7H10N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-4H,5,8-9H2;2*1H
. The canonical SMILES representation is C1=CC=C(C(=C1)CN)N.Cl.Cl
.
Scientific Research Applications
Synthesis of Quinazolines
o-Aminobenzylamine dihydrochloride is used in the synthesis of 2-substituted quinazolines . This process involves the green oxidation of o-aminobenzylamines, which leads to the practical construction of nitrogen-containing heterocycles . The method developed for this synthesis is metal-free and uses atmospheric oxygen, making it a more environmentally friendly approach .
Development of Green Chemistry
The compound plays a significant role in the development of green chemistry. It is used in the synthesis of 2-substituted quinazoline derivatives by the 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines . This method is resource-recyclable and highly atom-economical, contributing to the mitigation of the environmental impact of manufacturing processes .
Pharmaceutical Manufacturing
o-Aminobenzylamine dihydrochloride is used in the practical synthesis of a series of nitrogen-containing heterocycles . These heterocycles are essential in the manufacturing of pharmaceuticals . The findings from this research are expected to contribute to the development of practical synthesis methods for pharmaceutical manufacturing .
Industrial Applications
The compound is also used in industrial applications. The green oxidation method developed using o-aminobenzylamine dihydrochloride can be expanded to gram-scale synthesis . This makes it a practical method for industrial applications .
Transition-Metal-Free Synthesis
o-Aminobenzylamine dihydrochloride is used in the transition-metal-free synthesis of quinazolines . This method provides an alternative way to access several biologically active heterocycles .
Oxidative Dehydrogenation
The compound is used in the oxidative dehydrogenation of C–C and C–N bonds . This process provides a convenient approach to access diverse (dihydro)heteroaromatic compounds .
properties
IUPAC Name |
2-(aminomethyl)aniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-4H,5,8-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBZDLPGORORCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494024 | |
Record name | 2-(Aminomethyl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Aminobenzylamine dihydrochloride | |
CAS RN |
29483-71-4 | |
Record name | 2-(Aminomethyl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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